2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane
CAS No.:
Cat. No.: VC13485367
Molecular Formula: C12H14BrClO3
Molecular Weight: 321.59 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane -](/images/structure/VC13485367.png)
Specification
Molecular Formula | C12H14BrClO3 |
---|---|
Molecular Weight | 321.59 g/mol |
IUPAC Name | 2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,3-dioxane |
Standard InChI | InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Standard InChI Key | FBRRKWGBOYSJMU-UHFFFAOYSA-N |
SMILES | C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES | C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a 1,3-dioxane ring attached to a phenoxyethyl chain, with bromine and chlorine substituents at the 2- and 4-positions of the aromatic ring, respectively. The dioxane ring adopts a chair conformation, while the halogen atoms enhance electrophilicity, facilitating nucleophilic substitution reactions. Key physicochemical properties include:
Property | Value/Range |
---|---|
Molecular Weight | ~337.6 g/mol |
Boiling Point | Estimated 280–300°C |
Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) |
Reactivity | Electrophilic at bromine; susceptible to oxidation/reduction |
The bromine atom’s polarizability and the chlorine atom’s electron-withdrawing effect create a reactivity profile distinct from non-halogenated analogs .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves two stages:
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Formation of the Phenoxyethyl Intermediate:
2-Bromo-4-chlorophenol reacts with ethylene oxide under basic conditions to yield 2-(2-bromo-4-chlorophenoxy)ethanol. This step leverages the nucleophilic aromatic substitution mechanism, where the phenol’s hydroxyl group attacks ethylene oxide. -
Cyclization to Dioxane:
The intermediate undergoes acid-catalyzed cyclization with formaldehyde, forming the 1,3-dioxane ring. This step requires precise temperature control (60–80°C) to optimize yield .
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance reaction efficiency and purity. Post-synthesis purification involves fractional distillation and recrystallization from ethanol, achieving >95% purity. Challenges include managing exothermic reactions and halogenated byproducts, necessitating advanced containment systems .
Biological Activity and Mechanisms
Osteogenic Effects
Halogenated coumarin derivatives, such as KY-065, promote osteoblast differentiation by modulating Wnt/β-catenin and BMP signaling . Although untested, the subject compound’s electrophilic nature suggests potential for similar bioactivity, warranting investigation into bone-regenerative applications.
Applications in Material Science
The compound’s stability and halogen content make it suitable for:
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Flame Retardants: Bromine atoms inhibit combustion by releasing HBr radicals, quenching chain reactions.
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Polymer Modifiers: Incorporated into epoxy resins to enhance thermal resistance and adhesion.
Comparative performance data for halogenated additives:
Additive | Thermal Decomposition (°C) | LOI (%) |
---|---|---|
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane | 290 | 32 |
Decabromodiphenyl Ether | 320 | 35 |
Tetrabromobisphenol A | 310 | 30 |
LOI: Limiting Oxygen Index
Comparison with Structural Analogs
Future Research Directions
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Pharmacological Profiling: Screen for anticancer, antimicrobial, and osteogenic activity.
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Green Synthesis: Develop catalytic methods to minimize halogenated waste.
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Structure-Activity Relationships (SAR): Systematically vary halogen positions to optimize bioactivity.
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